2-(Aminomethyl)-7-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-7-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and a fluorine atom at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-fluoronaphthalene typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a naphthalene derivative is reacted with an aminomethylating agent in the presence of a base. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-7-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-(Aminomethyl)-7-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-7-fluoronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the fluorine atom, which may result in different reactivity and properties.
7-Fluoronaphthalene: Lacks the aminomethyl group, affecting its chemical behavior and applications.
2-(Aminomethyl)-6-fluoronaphthalene: Positional isomer with potentially different biological and chemical properties.
Uniqueness
2-(Aminomethyl)-7-fluoronaphthalene is unique due to the specific positioning of the aminomethyl and fluorine substituents on the naphthalene ring. This unique structure can influence its reactivity, binding interactions, and overall properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
(7-fluoronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10FN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 |
InChI Key |
RBTQTVVDEAUVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.